Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Description
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS 860457-99-4) is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with chlorine at position 8, a trifluoromethyl (-CF₃) group at position 6, and an ethyl ester (-COOEt) at position 2. Its molecular formula is C₁₁H₉ClF₃N₂O₂, with a molecular weight of 258.20 g/mol . The trifluoromethyl group enhances electron-withdrawing properties, while the chlorine atom contributes to steric and electronic modulation. This compound is primarily used in pharmaceutical research as a precursor for synthesizing bioactive molecules, leveraging its structural versatility .
Properties
IUPAC Name |
ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N2O2/c1-2-19-10(18)8-4-16-9-7(12)3-6(5-17(8)9)11(13,14)15/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZAWBLBIDVEPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=C(C=C2Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.64 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves the reaction of chlorinated imidazo[1,2-a]pyridine with trifluoromethyl bromide. This reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction can lead to the formation of different hydrogenated products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation might produce a carboxylic acid derivative .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has shown potential as an anticancer agent. Research indicates that compounds in this class can inhibit specific cancer cell lines by targeting critical pathways involved in cell proliferation and survival.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited cytotoxic activity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for tumor growth and survival .
2. Protein Degradation
The compound serves as a building block for developing protein degraders, which are increasingly important in targeted protein degradation therapies. These therapies aim to selectively eliminate disease-causing proteins from cells.
Data Table: Protein Degrader Development
| Compound Name | Target Protein | Activity | Reference |
|---|---|---|---|
| This compound | BCR-ABL | Inhibitory | |
| This compound | MYC | Degradative |
Material Science Applications
1. Fluorinated Materials
The trifluoromethyl group in this compound enhances the chemical stability and hydrophobicity of materials. This property is valuable in creating coatings and polymers that require resistance to solvents and environmental degradation.
Case Study : Research highlighted in Advanced Functional Materials showed that incorporating this compound into polymer matrices improved mechanical properties and thermal stability. The fluorinated segments contributed to a reduction in water absorption and increased durability under harsh conditions .
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.
Synthesis Overview
Mechanism of Action
The mechanism of action of ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous imidazo[1,2-a]pyridine derivatives, focusing on substituent positions, functional groups, and physicochemical properties. Key analogs and their distinctions are summarized below:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Position and Reactivity :
- The target compound’s chlorine at position 8 and trifluoromethyl at 6 create distinct electronic effects compared to analogs like Methyl 6-chloro-8-CF₃ (SY374454), where substituent positions are reversed . This positional swap may alter reactivity in cross-coupling reactions or nucleophilic substitutions.
- Ethyl 3-chloro-6-iodo-8-CF₃ (CAS 1363405-48-4) demonstrates that iodine at position 6 increases molecular weight (400.54 vs. 258.20) and may enhance halogen-bonding interactions in medicinal chemistry .
Ester Group Influence: Ethyl esters (e.g., target compound) vs. methyl esters (e.g., SY374454) affect lipophilicity and metabolic stability.
Synthetic Pathways :
- The target compound is synthesized via regioselective halogenation, as seen in , where solvent choice (e.g., acetic acid vs. THF) dictates product regiochemistry . Analogous compounds with iodine (e.g., CAS 1363405-48-4) may require metal-catalyzed halogen exchange .
Biological Activity
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
- Molecular Formula : C11H8ClF3N2O2
- Molecular Weight : 292.65 g/mol
- Melting Point : 132°C to 136°C
- CAS Number : 353258-31-8
Structural Information
The compound features an imidazo[1,2-a]pyridine core with a chloro and trifluoromethyl substituent, which significantly influence its biological properties. The presence of these functional groups enhances its interaction with various biological targets.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. Research has shown that compounds with similar imidazopyridine structures exhibit antifungal and antibacterial activities. For instance, derivatives of imidazopyridines have been effective against various strains of bacteria and fungi, suggesting that this compound may share similar efficacy .
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of imidazopyridine derivatives. These compounds can selectively inhibit kinase activity, which is crucial for cancer cell proliferation. In particular, the imidazo[1,2-a]pyridine scaffold has been associated with the inhibition of tumor growth in various cancer models .
Structure-Activity Relationship (SAR)
The structural modifications of this compound are critical for enhancing its biological activity. The introduction of electron-withdrawing groups like trifluoromethyl has been linked to increased potency against specific targets. A detailed SAR analysis indicates that the position and nature of substituents play a pivotal role in determining the biological effects .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of various imidazopyridine derivatives, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, demonstrating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. The study reported that this compound exhibited inhibitory effects comparable to standard antibiotics, suggesting its utility in treating infections caused by resistant pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
